1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, methoxy, and methylsulfinyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution reactions .
Industrial production methods may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent functional group transformations to achieve the desired substitution pattern on the benzene ring .
Analyse Chemischer Reaktionen
1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The bromine and chlorine substituents can be reduced to their corresponding hydrogen derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium amide . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) and electron-donating groups (methoxy and methylsulfinyl) on the benzene ring influences its reactivity and interaction with other molecules . These interactions can modulate various biochemical pathways and molecular targets, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-methoxy-5-methylbenzene: This compound has a similar structure but lacks the methylsulfinyl group, which affects its reactivity and applications.
1-Bromo-4-chloro-2-(methoxymethoxy)benzene:
Eigenschaften
Molekularformel |
C8H8BrClO2S |
---|---|
Molekulargewicht |
283.57 g/mol |
IUPAC-Name |
1-bromo-5-chloro-2-methoxy-4-methylsulfinylbenzene |
InChI |
InChI=1S/C8H8BrClO2S/c1-12-7-4-8(13(2)11)6(10)3-5(7)9/h3-4H,1-2H3 |
InChI-Schlüssel |
NVQOJZMLWVMBJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1Br)Cl)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.